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4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole
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Overview
Description
4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole is a complex organic compound that belongs to the thiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and sulfonyl groups. Common reagents used in these reactions include chlorosulfonic acid, methylsulfonyl chloride, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or thiazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring substituted with a piperidine group and sulfonyl moieties. Its molecular formula is C16H18ClN3O4S2, and it possesses a molecular weight of approximately 383.9 g/mol. The presence of the chlorophenyl and methylsulfonyl groups enhances its biological activity by influencing its interaction with biological targets.
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of thiazole derivatives, including this compound. Research indicates that thiazole-bearing analogues exhibit significant anticonvulsant activity in various animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The structure-activity relationship (SAR) analysis demonstrates that the presence of electron-withdrawing groups like chlorine on the phenyl ring enhances anticonvulsant efficacy .
Antimicrobial Properties
Thiazole derivatives have also shown promising antimicrobial activities against a range of pathogens. For instance, compounds similar to 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, revealing that modifications to the thiazole core can significantly impact antimicrobial potency .
Anticancer Potential
Recent studies highlight the anticancer potential of thiazole derivatives, including those with similar structural characteristics to this compound. These compounds have demonstrated antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The mechanisms of action often involve the induction of apoptosis and cell cycle arrest .
Case Study: Anticonvulsant Activity Assessment
In a study assessing various thiazole derivatives for anticonvulsant activity, compounds were evaluated in both MES and PTZ models. The results indicated that certain substitutions on the thiazole ring significantly improved protective effects against seizures, with some compounds exhibiting potency comparable to established anticonvulsants like ethosuximide .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole analogues revealed that compounds with specific substituents showed enhanced activity against resistant bacterial strains. The study emphasized the importance of electronic effects from substituents in modulating antibacterial efficacy .
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and thiazole groups play a crucial role in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)imidazole
- 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)benzothiazole
Uniqueness
Compared to similar compounds, 4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole exhibits unique chemical properties due to the presence of the thiazole ring. This ring structure contributes to its stability and reactivity, making it a valuable compound for various applications. Additionally, the combination of sulfonyl and piperidine groups enhances its potential biological activities, distinguishing it from other related compounds.
Biological Activity
4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)-5-(piperidin-1-yl)thiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group, sulfonyl moiety, and piperidine ring, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects.
Chemical Structure
The molecular formula of the compound is C13H16ClN3O4S2, and it features the following structural components:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom, enhancing lipophilicity and biological activity.
Antimicrobial Activity
A study evaluating various thiazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be in the range of 100–400 µg/mL for effective compounds .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Other Thiazole Derivative | 200 | Escherichia coli |
Anticancer Activity
Research has indicated that thiazole derivatives exhibit potential anticancer activity. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival .
Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations as low as 10 µM.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes, particularly those involved in cancer progression and inflammation. For instance, it has shown activity against cyclooxygenase (COX) enzymes, which play a role in inflammatory processes .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. Modifications in the sulfonyl group or the piperidine ring can enhance potency or selectivity for specific biological targets. For instance, the introduction of electron-withdrawing groups on the aromatic rings has been correlated with increased enzyme inhibition .
Properties
Molecular Formula |
C15H17ClN2O4S3 |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-5-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C15H17ClN2O4S3/c1-24(19,20)15-17-13(14(23-15)18-9-3-2-4-10-18)25(21,22)12-7-5-11(16)6-8-12/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
MAMABHKOCHNLRO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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